
N-(1,1-dioxothiolan-3-yl)-1-methyl-5-propan-2-ylpyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-dioxothiolan-3-yl)-1-methyl-5-propan-2-ylpyrazole-3-carboxamide, also known as DTT-MePyC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in preclinical studies.
Wirkmechanismus
The mechanism of action of N-(1,1-dioxothiolan-3-yl)-1-methyl-5-propan-2-ylpyrazole-3-carboxamide is not fully understood. However, it has been suggested that the compound may exert its effects by modulating the activity of various signaling pathways involved in inflammation, oxidative stress, and neuroprotection. N-(1,1-dioxothiolan-3-yl)-1-methyl-5-propan-2-ylpyrazole-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and reduce the activation of nuclear factor-kappa B, a transcription factor involved in inflammation.
Biochemical and Physiological Effects:
N-(1,1-dioxothiolan-3-yl)-1-methyl-5-propan-2-ylpyrazole-3-carboxamide has been shown to have several biochemical and physiological effects. It has been found to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. N-(1,1-dioxothiolan-3-yl)-1-methyl-5-propan-2-ylpyrazole-3-carboxamide has also been shown to improve mitochondrial function, reduce apoptosis, and promote cell survival in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1,1-dioxothiolan-3-yl)-1-methyl-5-propan-2-ylpyrazole-3-carboxamide in lab experiments is its versatility. The compound can be used in various in vitro and in vivo models to investigate its effects on different biological systems. Another advantage is its low toxicity, which makes it a suitable candidate for further preclinical studies. However, a limitation of using N-(1,1-dioxothiolan-3-yl)-1-methyl-5-propan-2-ylpyrazole-3-carboxamide is its limited solubility, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on N-(1,1-dioxothiolan-3-yl)-1-methyl-5-propan-2-ylpyrazole-3-carboxamide. One direction is to investigate its potential therapeutic applications in other diseases, such as cancer and cardiovascular diseases. Another direction is to explore its mechanism of action in more detail to identify new targets for drug development. Additionally, further studies are needed to optimize the synthesis method of N-(1,1-dioxothiolan-3-yl)-1-methyl-5-propan-2-ylpyrazole-3-carboxamide and improve its pharmacokinetic properties.
Synthesemethoden
N-(1,1-dioxothiolan-3-yl)-1-methyl-5-propan-2-ylpyrazole-3-carboxamide can be synthesized using a variety of methods, including the reaction of 3-methyl-1-phenyl-5-pyrazolone with 1,3-dithiolane-2-thione in the presence of a base. Another method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with 1,3-dithiolane-2-thione in the presence of a reducing agent. The yield of N-(1,1-dioxothiolan-3-yl)-1-methyl-5-propan-2-ylpyrazole-3-carboxamide can be improved by optimizing the reaction conditions, such as temperature, time, and reagent concentrations.
Wissenschaftliche Forschungsanwendungen
N-(1,1-dioxothiolan-3-yl)-1-methyl-5-propan-2-ylpyrazole-3-carboxamide has been investigated for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective effects. In preclinical studies, N-(1,1-dioxothiolan-3-yl)-1-methyl-5-propan-2-ylpyrazole-3-carboxamide has been found to reduce inflammation in animal models of arthritis, protect neurons from oxidative stress in models of Parkinson's disease, and improve cognitive function in models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-1-methyl-5-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S/c1-8(2)11-6-10(14-15(11)3)12(16)13-9-4-5-19(17,18)7-9/h6,8-9H,4-5,7H2,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUXEEVIHXWIFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C)C(=O)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methylsulfonylbutan-1-one](/img/structure/B7629046.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7629052.png)
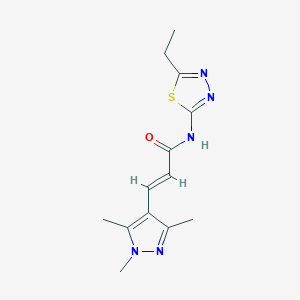
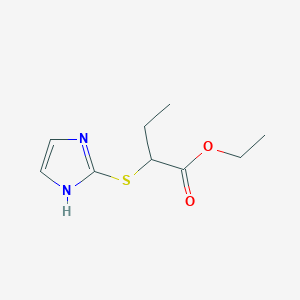
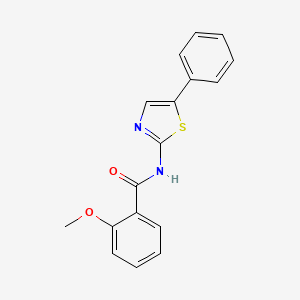
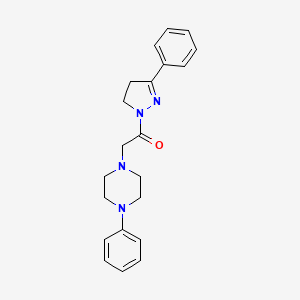
![N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide](/img/structure/B7629088.png)
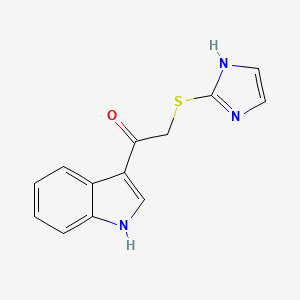

![Ethyl 3-(cyclobutanecarbonylamino)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7629121.png)
![N-(3,4-difluorophenyl)-2-[[2-[(2-fluorophenyl)methyl-methylamino]acetyl]amino]acetamide](/img/structure/B7629129.png)
